Ethyl 1,8-naphthyridine-2-carboxylate chemical structure and physical properties
Ethyl 1,8-naphthyridine-2-carboxylate chemical structure and physical properties
An In-Depth Technical Guide to Ethyl 1,8-Naphthyridine-2-carboxylate: A Core Scaffold in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, understanding the foundational molecules that pave the way for novel therapeutics is paramount. Ethyl 1,8-naphthyridine-2-carboxylate stands as a pivotal heterocyclic compound, serving as a versatile synthetic intermediate for a wide array of biologically active agents. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and critical applications in the field of medicinal chemistry.
The 1,8-Naphthyridine Scaffold: A Privileged Structure in Drug Discovery
The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This is attributed to its ability to form a wide range of interactions with biological targets, leading to a diverse array of pharmacological activities. Derivatives of 1,8-naphthyridine have shown significant potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents, among others.[3][4][5] The intrinsic properties of this scaffold, including its rigid structure and potential for hydrogen bonding, make it an attractive starting point for the design of novel therapeutics.[6]
Chemical Structure and Properties of Ethyl 1,8-Naphthyridine-2-carboxylate
Ethyl 1,8-naphthyridine-2-carboxylate is the ethyl ester derivative of 1,8-naphthyridine-2-carboxylic acid. Its core structure consists of the 1,8-naphthyridine ring system with an ethoxycarbonyl group at the C2 position.
IUPAC Name: Ethyl 1,8-naphthyridine-2-carboxylate
Below is a diagram illustrating the chemical structure:
Caption: Chemical structure of Ethyl 1,8-naphthyridine-2-carboxylate.
Physical and Chemical Properties
While extensive experimental data for the unsubstituted Ethyl 1,8-naphthyridine-2-carboxylate is not widely published, likely due to its primary use as a synthetic intermediate, the following table summarizes its expected properties based on its structure and data from related compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| Appearance | Expected to be a solid at room temperature. | Many 1,8-naphthyridine derivatives are crystalline solids.[7] |
| Melting Point | Not available. | Substituted derivatives have a wide range of melting points. |
| Boiling Point | Not available. | Likely high due to the aromatic system and polar ester group. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane. | The aromatic core confers hydrophobicity, while the ester and nitrogen atoms provide some polarity. |
| CAS Number | Not definitively assigned in major databases. | Closely related compounds have assigned CAS numbers. |
Synthesis and Reaction Mechanisms
The synthesis of Ethyl 1,8-naphthyridine-2-carboxylate typically involves the construction of the 1,8-naphthyridine ring system, a process for which several methods have been developed. The Friedlander annulation is one of the most common and efficient strategies.[8]
The Friedlander Synthesis: A General Approach
The Friedlander synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[9] For the synthesis of the 1,8-naphthyridine core, 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde) is a common starting material.[10]
Caption: General workflow for the Friedlander synthesis of 1,8-naphthyridines.
Experimental Protocol: Synthesis of Ethyl 1,8-Naphthyridine-2-carboxylate
The following is a plausible, detailed protocol for the synthesis of the title compound, adapted from general Friedlander reaction procedures.
Objective: To synthesize Ethyl 1,8-naphthyridine-2-carboxylate via a base-catalyzed Friedlander condensation.
Materials:
-
2-Aminonicotinaldehyde
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl pyruvate (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 1,8-naphthyridine-2-carboxylate. Characterize the final product using NMR, IR, and mass spectrometry.
Causality in Experimental Choices:
-
Catalyst: Piperidine, a secondary amine, is an effective base catalyst for the initial aldol-type condensation between the amino group of 2-aminonicotinaldehyde and the α-methylene of ethyl pyruvate, followed by cyclization and dehydration to form the aromatic naphthyridine ring.
-
Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction at reflux temperature.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and any side products.
Spectroscopic Characterization
The structural confirmation of Ethyl 1,8-naphthyridine-2-carboxylate relies on standard spectroscopic techniques. The expected data is summarized below.
| Spectroscopic Method | Expected Features |
| ¹H NMR | - Aromatic protons on the naphthyridine ring (chemical shifts expected between δ 7.5-9.5 ppm).- Quartet and triplet signals for the ethyl group (-OCH₂CH₃) at approximately δ 4.4 and 1.4 ppm, respectively. |
| ¹³C NMR | - Aromatic carbons in the range of δ 120-160 ppm.- A carbonyl carbon (C=O) from the ester group around δ 165 ppm.- Carbons of the ethyl group around δ 61 ppm (-OCH₂) and δ 14 ppm (-CH₃). |
| IR Spectroscopy | - A strong C=O stretching vibration for the ester group in the range of 1715-1730 cm⁻¹.[11]- C-O stretching vibrations between 1000-1300 cm⁻¹.[11]- C=C and C=N stretching vibrations characteristic of the aromatic heterocyclic system (1500-1600 cm⁻¹). |
| Mass Spectrometry | - Expected molecular ion peak (M⁺) at m/z = 202.07. Predicted values for adducts such as [M+H]⁺ at m/z 218.09 for a related amino-substituted compound can provide a reference.[12] |
Applications in Research and Drug Development
Ethyl 1,8-naphthyridine-2-carboxylate is a valuable building block for the synthesis of more complex and pharmacologically active molecules.[13] The ester group at the C2 position can be readily converted into other functional groups, such as amides or hydrazides, to generate libraries of new chemical entities for biological screening.[14]
The 1,8-naphthyridine scaffold is a core component of several marketed drugs and clinical candidates, highlighting its therapeutic relevance. For instance, nalidixic acid and its fluoroquinolone successors like enoxacin are antibacterial agents that target bacterial DNA gyrase.[15] More recently, derivatives have been investigated for a multitude of other diseases.[1][2][3][4][5][16][17]
Caption: The role of Ethyl 1,8-naphthyridine-2-carboxylate as a core scaffold for developing various biologically active derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 1,8-naphthyridine-2-carboxylate and its derivatives. Based on the safety data sheets (SDS) of structurally related compounds, the following guidelines are recommended.[18][19][20][21][22]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 1,8-naphthyridine-2-carboxylate is a fundamentally important molecule in the field of medicinal chemistry. While not extensively studied for its own biological activity, its true value lies in its role as a versatile synthetic intermediate. Its accessible synthesis and the chemical reactivity of its ester functional group provide a gateway to a vast chemical space of novel 1,8-naphthyridine derivatives. The continued exploration of this scaffold promises to yield new therapeutic agents to address a wide range of diseases, reinforcing the significance of understanding such core chemical structures in the pursuit of innovative drug discovery.
References
-
[[3][20]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC]([Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. PubChemLite - Ethyl 2-amino-1,8-naphthyridine-3-carboxylate (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 13. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 16. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold - MedChemComm (RSC Publishing) DOI:10.1039/C8MD00448J [pubs.rsc.org]
- 18. jwpharmlab.com [jwpharmlab.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.co.uk [fishersci.co.uk]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. keyorganics.net [keyorganics.net]
